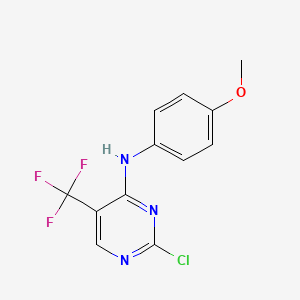
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids
Méthodes De Préparation
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The chloro, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the methoxyphenyl group can be added through a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a base like potassium carbonate in a suitable solvent.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the pyrimidine ring and formation of smaller fragments.
Applications De Recherche Scientifique
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on various biological pathways and cellular processes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-chloro-N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and interactions.
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine-4-amine: Has a pyridine ring instead of a pyrimidine ring, which may influence its chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H9ClF3N3O |
|---|---|
Poids moléculaire |
303.67 g/mol |
Nom IUPAC |
2-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClF3N3O/c1-20-8-4-2-7(3-5-8)18-10-9(12(14,15)16)6-17-11(13)19-10/h2-6H,1H3,(H,17,18,19) |
Clé InChI |
XSTANTHLCFBRIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
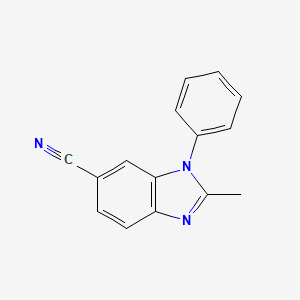
![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
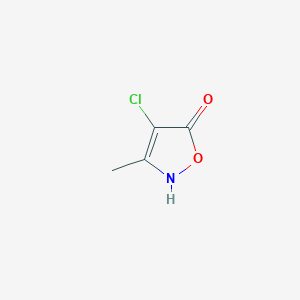
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)
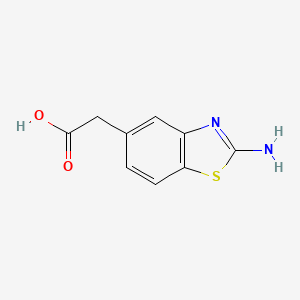
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)
![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)
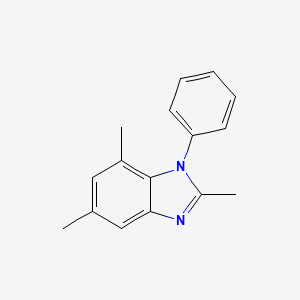
![Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B13891514.png)
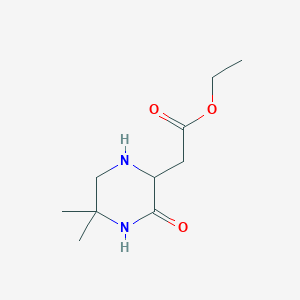
![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
